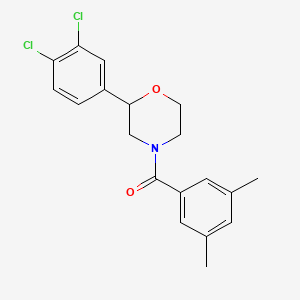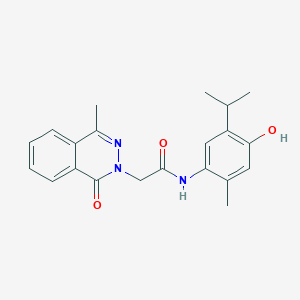![molecular formula C18H19NO6S B5317190 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively target the cyclooxygenase-2 (COX-2) enzyme and inhibit its activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib is a potent and selective inhibitor of COX-2, which makes it an effective treatment for pain and inflammation.
Mecanismo De Acción
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and by inhibiting their production, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can reduce inflammation and pain, and has been shown to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound can also reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of COX-2, which makes it an effective tool for studying the role of COX-2 in various diseases. However, one limitation is that this compound can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, and to identify its off-target effects. Additionally, research can be done to develop new COX-2 inhibitors that are more potent and selective than this compound.
Métodos De Síntesis
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid can be synthesized by several different methods, including the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydride and dimethyl sulfate.
Aplicaciones Científicas De Investigación
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Research has shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been shown to be effective in the treatment of colorectal cancer, breast cancer, and prostate cancer.
In addition, this compound has been studied for its potential in the treatment of Alzheimer's disease. Research has shown that this compound can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to have neuroprotective properties and can protect neurons from damage.
Propiedades
IUPAC Name |
3-(2-acetylphenyl)-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-12(20)16-5-3-4-6-17(16)13-9-14(18(21)22)11-15(10-13)26(23,24)19-7-8-25-2/h3-6,9-11,19H,7-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQBKDKTEPTGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)NCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)


![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)

![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)